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These application notes provide detailed protocols for the identification and quantification of

binding partners for the Proteasome 20S Subunit Alpha 4 (PSMA4) using mass spectrometry-

based approaches. The described methods, including proximity-dependent biotinylation (BioID)

and co-immunoprecipitation (Co-IP), are powerful tools for elucidating the PSMA4 interactome,

which is crucial for understanding its role in cellular processes and for the development of

novel therapeutics.

Introduction to PSMA4 and its Interactome
PSMA4 is an essential subunit of the 20S proteasome core complex, a central component of

the ubiquitin-proteasome system responsible for the degradation of most intracellular proteins.

[1] This system plays a critical role in maintaining protein homeostasis, regulating the cell cycle,

and is implicated in various signaling pathways, including the Wnt and NF-κB pathways.[2]

Identifying the binding partners of PSMA4 can provide insights into the regulation of

proteasome function and its involvement in disease pathogenesis. Mass spectrometry-based

proteomics offers a high-throughput and sensitive approach to unravel the complex network of

PSMA4 protein-protein interactions.
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The following table summarizes quantitative proteomics data from a proximity-dependent

biotinylation (BioID) experiment using a PSMA4-BirA* fusion protein in HEK293T cells. This

method identifies proteins in close proximity to PSMA4. The data is presented as the log2 fold

change of protein abundance in PSMA4-BirA* expressing cells compared to a control, along

with the corresponding p-value. A higher log2 fold change indicates a stronger association with

PSMA4.
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Protein Gene Description

Log2 Fold
Change
(PSMA4-
BirA*/Control)

p-value

PSMA4 PSMA4

Proteasome

subunit alpha

type-4

6.2 < 0.001

PSMA1 PSMA1

Proteasome

subunit alpha

type-1

5.8 < 0.001

PSMA2 PSMA2

Proteasome

subunit alpha

type-2

5.9 < 0.001

PSMA3 PSMA3

Proteasome

subunit alpha

type-3

5.7 < 0.001

PSMA5 PSMA5

Proteasome

subunit alpha

type-5

6.0 < 0.001

PSMA6 PSMA6

Proteasome

subunit alpha

type-6

5.8 < 0.001

PSMA7 PSMA7

Proteasome

subunit alpha

type-7

5.9 < 0.001

PSMB1 PSMB1

Proteasome

subunit beta

type-1

5.5 < 0.001

PSMB2 PSMB2

Proteasome

subunit beta

type-2

5.6 < 0.001
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PSMB3 PSMB3

Proteasome

subunit beta

type-3

5.4 < 0.001

PSMB4 PSMB4

Proteasome

subunit beta

type-4

5.7 < 0.001

PSMB5 PSMB5

Proteasome

subunit beta

type-5

5.8 < 0.001

PSMB6 PSMB6

Proteasome

subunit beta

type-6

5.6 < 0.001

PSMB7 PSMB7

Proteasome

subunit beta

type-7

5.5 < 0.001

PSMC1 PSMC1

26S proteasome

regulatory

subunit 6A

4.9 < 0.001

PSMC2 PSMC2

26S proteasome

regulatory

subunit 7

5.1 < 0.001

PSMD1 PSMD1

26S proteasome

non-ATPase

regulatory

subunit 1

4.8 < 0.001

PSMD2 PSMD2

26S proteasome

non-ATPase

regulatory

subunit 2

4.9 < 0.001

ADRM1 ADRM1

Adhesion

regulating

molecule 1

4.5 < 0.001

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 15 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1192428?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Ecm29 ECM29

Proteasome-

associated

protein ECM29

homolog

4.2 < 0.001

Note: This table is a representative summary based on published data and is intended for

illustrative purposes. For a complete dataset, please refer to the supplementary materials of

Bartolome et al., eLife 2024;13:RP93256.

Experimental Protocols
Two primary methodologies for identifying PSMA4 binding partners are presented: Proximity-

Dependent Biotinylation (ProteasomeID) and Co-Immunoprecipitation followed by Mass

Spectrometry (Co-IP/MS).

Protocol 1: Proximity-Dependent Biotinylation using
PSMA4-BirA* (ProteasomeID)
This protocol is adapted from the ProteasomeID method and utilizes a fusion of PSMA4 with a

promiscuous biotin ligase (BirA*) to label proteins in close proximity.[2][3][4]

Materials:

HEK293T cells

Lentiviral vector for doxycycline-inducible expression of PSMA4-BirA*-FLAG

DMEM, high glucose, GlutaMAX™ Supplement, pyruvate

Fetal Bovine Serum (FBS)

Penicillin-Streptomycin

Doxycycline

Biotin
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Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, 1 mM EDTA, 1 mM

EGTA, 0.1% SDS, protease and phosphatase inhibitors

Streptavidin-coated magnetic beads

Wash Buffer 1: 2% SDS

Wash Buffer 2: 0.1% deoxycholate, 1% Triton X-100, 500 mM NaCl, 1 mM EDTA, 50 mM

HEPES pH 7.5

Wash Buffer 3: 0.5% NP-40, 0.5% deoxycholate, 250 mM LiCl, 1 mM EDTA, 10 mM Tris-HCl

pH 8.1

Elution Buffer: 8 M urea in 50 mM Tris-HCl pH 8.5

Dithiothreitol (DTT)

Iodoacetamide (IAA)

Trypsin, sequencing grade

LC-MS/MS system

Procedure:

Cell Line Generation:

Transduce HEK293T cells with a lentiviral vector encoding doxycycline-inducible PSMA4-

BirA*-FLAG.

Select and expand a stable cell line. As a control, generate a cell line expressing BirA*-

FLAG alone.

Cell Culture and Induction:

Culture the stable cell lines in DMEM supplemented with 10% FBS and 1% Penicillin-

Streptomycin.
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Induce the expression of the fusion protein by adding 1 µg/mL doxycycline to the culture

medium for 24 hours.

Add 50 µM biotin to the medium and incubate for the desired labeling time (e.g., 18 hours).

Cell Lysis:

Wash the cells with ice-cold PBS.

Lyse the cells in Lysis Buffer on ice for 10 minutes.

Sonicate the lysate to shear chromatin and reduce viscosity.

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

Affinity Purification of Biotinylated Proteins:

Incubate the cleared lysate with streptavidin-coated magnetic beads for 2 hours at 4°C

with rotation.

Wash the beads sequentially with Wash Buffer 1, Wash Buffer 2, and Wash Buffer 3.

On-Bead Digestion:

Wash the beads with 50 mM ammonium bicarbonate.

Resuspend the beads in Elution Buffer and reduce the proteins with 10 mM DTT for 30

minutes at 37°C.

Alkylate the proteins with 20 mM IAA for 20 minutes at room temperature in the dark.

Dilute the urea concentration to below 2 M with 50 mM ammonium bicarbonate.

Digest the proteins with trypsin (1:50 enzyme to protein ratio) overnight at 37°C.

Mass Spectrometry Analysis:

Collect the supernatant containing the digested peptides.
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Acidify the peptides with formic acid.

Analyze the peptides by LC-MS/MS.

Data Analysis:

Search the raw data against a human protein database using a search engine like

MaxQuant or Proteome Discoverer.

Perform label-free quantification to determine the relative abundance of proteins between

the PSMA4-BirA* and the control samples.

Filter the data to identify proteins significantly enriched in the PSMA4-BirA* sample.

Protocol 2: Co-Immunoprecipitation followed by Mass
Spectrometry (Co-IP/MS)
This protocol describes a general workflow for the immunoprecipitation of endogenous PSMA4

and the identification of its interacting partners.[5][6][7]

Materials:

Cell line of interest (e.g., HEK293T, HeLa)

Anti-PSMA4 antibody suitable for immunoprecipitation

Control IgG from the same species as the anti-PSMA4 antibody

Protein A/G magnetic beads

Co-IP Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, protease

inhibitors

Wash Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% NP-40

Elution Buffer: 0.1 M glycine pH 2.5 or SDS-PAGE sample buffer

Neutralization Buffer: 1 M Tris-HCl pH 8.5

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 15 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC4752115/
https://www.creative-proteomics.com/co-immunoprecipitation-mass-spectrometry-protein-interactions.htm
https://pmc.ncbi.nlm.nih.gov/articles/PMC8920916/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1192428?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


SDS-PAGE gels

In-gel digestion kit or reagents (trypsin, DTT, IAA, ammonium bicarbonate)

LC-MS/MS system

Procedure:

Cell Lysate Preparation:

Culture cells to 80-90% confluency.

Wash cells with ice-cold PBS and harvest.

Lyse the cell pellet in Co-IP Lysis Buffer for 30 minutes on ice with occasional vortexing.

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

Collect the supernatant (cleared lysate).

Pre-clearing the Lysate:

Add Protein A/G magnetic beads to the cleared lysate and incubate for 1 hour at 4°C with

rotation to reduce non-specific binding.

Pellet the beads using a magnetic stand and transfer the supernatant to a new tube.

Immunoprecipitation:

Add the anti-PSMA4 antibody to the pre-cleared lysate. In a parallel tube, add the control

IgG as a negative control.

Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

Add fresh Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.

Washing:

Pellet the beads with a magnetic stand and discard the supernatant.
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Wash the beads 3-5 times with ice-cold Wash Buffer.

Elution:

Elute the protein complexes from the beads using either an acidic Elution Buffer

(neutralize immediately with Neutralization Buffer) or by boiling in SDS-PAGE sample

buffer.

Protein Separation and In-Gel Digestion:

Separate the eluted proteins on an SDS-PAGE gel.

Stain the gel with a mass spectrometry-compatible stain (e.g., Coomassie blue).

Excise the entire lane or specific bands of interest.

Perform in-gel digestion with trypsin.

Mass Spectrometry and Data Analysis:

Extract the peptides from the gel pieces.

Analyze the peptides by LC-MS/MS.

Identify and quantify the proteins using appropriate software.

Compare the proteins identified in the PSMA4 IP to the control IgG IP to identify specific

binding partners.
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Protocol 1: Proximity-Dependent Biotinylation (ProteasomeID)

Protocol 2: Co-Immunoprecipitation (Co-IP/MS)

Generate PSMA4-BirA* Stable Cell Line Induce Expression & Add Biotin Cell Lysis Streptavidin Affinity Purification On-Bead Digestion LC-MS/MS Analysis Data Analysis & Quantification

Cell Lysate Preparation Pre-clearing Immunoprecipitation with anti-PSMA4 Washing Elution SDS-PAGE & In-Gel Digestion LC-MS/MS Analysis Data Analysis
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Caption: Experimental workflows for identifying PSMA4 binding partners.
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Caption: Role of the proteasome in canonical Wnt signaling.
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Caption: Role of the proteasome in NF-κB signaling activation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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